molecular formula C3H3IO B158016 3-Iodo-2-propynol CAS No. 1725-82-2

3-Iodo-2-propynol

Cat. No.: B158016
CAS No.: 1725-82-2
M. Wt: 181.96 g/mol
InChI Key: JYQJMGROXSSXDR-UHFFFAOYSA-N
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Description

3-Iodo-2-propynol: is an organic compound with the molecular formula C₃H₃IO . It is a halogenated alcohol characterized by the presence of an iodine atom attached to a propynyl group. This compound is known for its antimicrobial properties and is used in various industrial and research applications .

Biochemical Analysis

Biochemical Properties

3-Iodo-2-propynol is known to interact with various biomolecules. It is a member of the carbamate family of biocides and has been used effectively as an antifungal technology . The nature of these interactions is complex and involves various enzymes and proteins .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to cause irritation to the larynx after repeated inhalation exposure in animal models

Molecular Mechanism

It is known to be extensively metabolized, with the metabolites being 2 diastereomers of propargyl-N-acetic acid carbamate

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be stable at room temperature, and for 14 days at 54°C. It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, brain cholinesterase activity was reduced by 24% in female rats in relation to the control group from 1.16 mg/m3 . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

It is known to be extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-2-propynol can be synthesized through the iodination of propargyl alcohol. The process involves the following steps :

    Stage 1: Propargyl alcohol is treated with n-butyllithium in tetrahydrofuran and hexane at -78°C for 0.5 hours.

    Stage 2: Iodine is added to the reaction mixture, which is then allowed to warm to room temperature.

    Stage 3: The mixture is poured onto a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the product is purified by flash column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-propynol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed.

Major Products:

Scientific Research Applications

3-Iodo-2-propynol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its iodine atom provides distinct reactivity compared to other halogenated compounds, making it valuable in both research and industrial settings .

Properties

IUPAC Name

3-iodoprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IO/c4-2-1-3-5/h5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQJMGROXSSXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061917
Record name 2-Propyn-1-ol, 3-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1725-82-2
Record name Iodopropargyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1725-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-propynol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyn-1-ol, 3-iodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propyn-1-ol, 3-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-2-propynol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.487
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Record name 3-IODO-2-PROPYNOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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